3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one
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Overview
Description
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a benzofuran ring fused with a ketone group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran derivatives with ketone precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH levels, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more complex ketones or carboxylic acids, while reduction could produce alcohols or other reduced forms of the original compound.
Scientific Research Applications
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetyl(3-oxobutan-2-ylidene)oxidanium
- (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for innovation and discovery.
Properties
CAS No. |
73198-13-7 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(3-oxobutan-2-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H10O3/c1-7(8(2)13)11-9-5-3-4-6-10(9)12(14)15-11/h3-6H,1-2H3 |
InChI Key |
XAYCBAQNDCQXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2=CC=CC=C2C(=O)O1)C(=O)C |
Origin of Product |
United States |
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